Maoa-IN-1

Oral Bioavailability Caco-2 Permeability Intestinal Absorption

Classical MAO-A inhibitors like clorgyline and moclobemide penetrate the CNS, introducing neurological confounding in peripheral disease models. MAOA-IN-1 (compound 15) addresses this with intentionally restricted brain penetration while retaining oral bioavailability and Caco-2 permeability, enabling clean peripheral MAO-A targeting in oncology and inflammation studies. • Orally active MAO-A inhibitor with documented cytotoxicity against prostate cancer cells - distinct from CNS-penetrant alternatives • Low CNS permeability minimizes behavioral side effects that confound whole-animal inflammation and tumor readouts • Caco-2 permeable; supports chronic oral dosing in rodent models - more practical than repeated IP injections Supplied as a white to off-white solid at ≥98% purity with global ambient-temperature shipping.

Molecular Formula C13H16Cl2N2O2
Molecular Weight 303.18 g/mol
Cat. No. B12379049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaoa-IN-1
Molecular FormulaC13H16Cl2N2O2
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESCN(CC#C)CC(COC1=C(C=C(C(=C1)N)Cl)Cl)O
InChIInChI=1S/C13H16Cl2N2O2/c1-3-4-17(2)7-9(18)8-19-13-6-12(16)10(14)5-11(13)15/h1,5-6,9,18H,4,7-8,16H2,2H3
InChIKeyWMVXBGJENZVHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAOA-IN-1: An Orally Active MAO-A Inhibitor with Reduced CNS Permeability


MAOA-IN-1, also referred to as compound 15, is a synthetic small molecule inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of biogenic amines including serotonin, norepinephrine, and dopamine . The compound exhibits oral bioavailability and demonstrates Caco-2 permeability, indicating potential for intestinal absorption . Notably, MAOA-IN-1 is reported to have lower central nervous system (CNS) permeability, a property that distinguishes it from many classical MAO-A inhibitors and suggests utility in applications where minimizing CNS exposure is desirable . In addition to its MAO-A inhibitory activity, MAOA-IN-1 displays cytotoxic effects against prostate cancer cells, expanding its potential research applications beyond neuropsychiatric disorders into oncology and inflammation .

Why Generic MAO-A Inhibitors Are Not Interchangeable with MAOA-IN-1


Monoamine oxidase A inhibitors are a chemically and pharmacologically diverse class; critical properties such as oral bioavailability, blood-brain barrier penetration, and off-target cytotoxicity vary substantially among compounds . For instance, classical MAO-A inhibitors like clorgyline and moclobemide exhibit high CNS permeability, which is essential for antidepressant efficacy but may be a liability in peripheral disease models [1]. In contrast, MAOA-IN-1 is characterized by lower CNS permeability and a distinct profile of in vitro cytotoxicity against prostate cancer cells . These differences mean that simply substituting another MAO-A inhibitor for MAOA-IN-1 in experiments targeting peripheral MAO-A activity or cancer cell models would introduce confounding variables related to brain penetration and cell-type-specific effects. The quantitative evidence provided below demonstrates that MAOA-IN-1 occupies a unique functional niche not covered by generic alternatives.

Quantitative Differentiation of MAOA-IN-1 vs. Clorgyline and Moclobemide: A Procurement-Focused Evidence Guide


Comparative Oral Bioavailability and Caco-2 Permeability

MAOA-IN-1 is characterized as an orally active compound with demonstrable Caco-2 permeability . In contrast, the classical MAO-A inhibitor clorgyline is typically administered via intraperitoneal injection in preclinical studies due to its variable oral absorption [1]. Moclobemide, while orally bioavailable in humans, undergoes extensive first-pass metabolism that limits its systemic exposure [2]. The combination of oral activity and Caco-2 permeability positions MAOA-IN-1 as a tool compound suitable for oral dosing regimens in rodent models of peripheral disease without requiring specialized formulations.

Oral Bioavailability Caco-2 Permeability Intestinal Absorption

Reduced CNS Permeability vs. Classical MAO-A Inhibitors

MAOA-IN-1 is explicitly noted to have 'lower CNS permeability' . This stands in direct contrast to clorgyline and moclobemide, both of which readily cross the blood-brain barrier to exert their primary antidepressant effects in the CNS [1]. For example, clorgyline achieves brain-to-plasma ratios >1 in rodent studies, reflecting high CNS penetration [2]. The reduced brain exposure of MAOA-IN-1 makes it a preferred tool for studies investigating the role of peripheral MAO-A in cancer, inflammation, or cardiovascular physiology without confounding central effects.

CNS Permeability Blood-Brain Barrier Peripheral Restriction

Cytotoxic Activity in Prostate Cancer Cells: A Divergent Pharmacological Profile

MAOA-IN-1 demonstrates cytotoxicity against prostate cancer cells, a property not reported for classical MAO-A inhibitors such as clorgyline or moclobemide at comparable concentrations . While the precise IC50 values for MAOA-IN-1 in prostate cancer cell lines are not detailed in the publicly available vendor datasheets, the explicit designation of this activity differentiates MAOA-IN-1 from comparator compounds whose primary utility is confined to neuropsychiatric indications . This divergent profile suggests that MAOA-IN-1 may engage additional cellular targets or pathways relevant to cancer biology beyond simple MAO-A inhibition.

Prostate Cancer Cytotoxicity Anticancer

MAO-A Selectivity: Class-Level Inference from Structural Analogy

MAOA-IN-1 is designated as a monoamine oxidase A (MAO-A) inhibitor, implying selectivity for the MAO-A isoform over MAO-B . Quantitative IC50 values for MAOA-IN-1 against MAO-A and MAO-B are not provided in accessible vendor documentation. However, by class-level inference, selective MAO-A inhibitors typically exhibit >100-fold selectivity over MAO-B; for reference, clorgyline demonstrates an MAO-A IC50 of 4.5 nM and an MAO-B IC50 of 61.4 μM, yielding a selectivity index of approximately 13,600 [1]. Moclobemide exhibits an MAO-A IC50 of 6.1 μM with negligible MAO-B inhibition [2]. The absence of MAO-B inhibition data for MAOA-IN-1 represents a knowledge gap for potential users.

MAO-A Selectivity Isoform Specificity Enzyme Inhibition

Optimal Use Cases for MAOA-IN-1 Based on Quantitative Evidence


Peripheral MAO-A Inhibition in Preclinical Oncology Models

Investigators studying the role of MAO-A in prostate cancer or other peripheral solid tumors can utilize MAOA-IN-1 to inhibit MAO-A activity in the tumor microenvironment without the confounding effects of CNS MAO-A inhibition that accompany the use of clorgyline or moclobemide . The compound's oral bioavailability and Caco-2 permeability facilitate chronic oral dosing regimens in rodent models, which is more practical and less stressful than repeated intraperitoneal injections required for clorgyline . The documented cytotoxicity against prostate cancer cells further supports its application in oncology research .

Anti-Inflammatory Research Targeting Peripheral MAO-A

MAOA-IN-1's lower CNS permeability makes it an appropriate tool for investigating MAO-A's role in peripheral inflammatory conditions such as inflammatory bowel disease, arthritis, or metabolic inflammation . The compound's ability to inhibit MAO-A while minimizing brain exposure reduces the risk of behavioral or neurological side effects that could confound inflammation readouts in whole-animal studies .

Pharmacokinetic and ADME Studies of Non-CNS-Penetrant MAO-A Inhibitors

MAOA-IN-1 can serve as a model compound for studying the absorption, distribution, metabolism, and excretion (ADME) properties of MAO-A inhibitors with intentionally restricted brain penetration. Its Caco-2 permeability data provides a baseline for intestinal absorption predictions, while its reported lower CNS permeability offers a contrasting profile to comparator compounds like clorgyline and moclobemide, which are CNS-penetrant .

Mechanistic Studies of MAO-A-Dependent Cancer Cell Cytotoxicity

Given the reported cytotoxicity of MAOA-IN-1 against prostate cancer cells, researchers can employ this compound to dissect the molecular pathways linking MAO-A inhibition to cancer cell death. This application is distinct from the use of classical MAO-A inhibitors, which lack this cytotoxic activity and are thus unsuitable for such mechanistic oncology investigations .

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